A Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d5
A Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of BOC-L-phenylalanine-d5, an isotopically labeled amino acid crucial for various applications in drug development and metabolic research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to illustrate the key processes.
Introduction
BOC-L-phenylalanine-d5 is a stable isotope-labeled form of the amino acid L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium. The tert-butyloxycarbonyl (BOC) protecting group on the amine facilitates its use in peptide synthesis.[1][2][3] This deuterated analog serves as a valuable tool in pharmacokinetic studies, as a tracer for metabolic pathways, and as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS).[1] The substitution of hydrogen with deuterium can also subtly influence the pharmacokinetic and metabolic profiles of drug candidates.
Synthesis of L-Phenylalanine-d5
The synthesis of L-phenylalanine-d5 is a critical first step. Several methods have been reported for the deuteration of phenylalanine, primarily focusing on the aromatic ring.
Direct Acid-Catalyzed Deuteration
A straightforward approach to introduce deuterium onto the aromatic ring of L-phenylalanine is through acid-catalyzed hydrogen-deuterium exchange.
Experimental Protocol:
-
Reaction Setup: L-phenylalanine is dissolved in 85% deuterated sulfuric acid (D₂SO₄).
-
Incubation: The solution is heated at 50°C for 2.5 days.[4]
-
Work-up: The reaction mixture is carefully neutralized to precipitate the L-phenylalanine-d5.
-
Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.
This method has been reported to achieve up to 90% deuterium incorporation on the ring without significant racemization.[4]
Synthesis from Deuterated Precursors
An alternative route involves the synthesis of L-phenylalanine from a deuterated precursor, such as benzaldehyde-d6. This method offers precise control over the location of the deuterium labels. One such pathway involves the use of an oxazolone derivative.[5]
Experimental Protocol:
-
Oxazolone Formation: Benzaldehyde-d6 is reacted to form its 2-methyl oxazolone derivative.
-
Hydrolysis and Reduction: The oxazolone is hydrolyzed and then subjected to catalytic reduction using deuterium gas to yield acetylphenyl-d5-alanine-2,3,3-d3.[5]
-
Enzymatic Deacylation: The acetyl group is removed enzymatically to yield L-phenylalanine-d5.[5]
BOC Protection of L-Phenylalanine-d5
Once L-phenylalanine-d5 is obtained, the amine group is protected with a tert-butyloxycarbonyl (BOC) group. This is a standard procedure in peptide synthesis.[6]
Experimental Protocol:
-
Dissolution: L-phenylalanine-d5 (1 mole) is dissolved in a mixture of water (1.1 L) and tert-butyl alcohol (750 mL) containing sodium hydroxide (1.1 mole).[6]
-
Reaction: Di-tert-butyl dicarbonate (1 mole) is added dropwise to the stirred solution over 1 hour. The reaction is allowed to proceed overnight at room temperature.[6]
-
Acidification: The reaction mixture is cooled to 0-5°C and acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate.[6]
-
Extraction: The product is extracted with ethyl ether (4 x 400 mL).[6]
-
Drying and Evaporation: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[6]
-
Crystallization: The resulting oil is treated with hexane to induce crystallization.[6]
Purification of BOC-L-Phenylalanine-d5
Purification is essential to remove unreacted starting materials, byproducts, and reagents. The primary methods for purifying BOC-L-phenylalanine-d5 are recrystallization and chromatography.
Recrystallization
Recrystallization is a common technique to obtain high-purity crystalline BOC-L-phenylalanine-d5.
Experimental Protocol:
-
Dissolution: The crude product is dissolved in a minimal amount of a suitable hot solvent or a solvent mixture (e.g., ethanol/water, DCM/hexane, or toluene/methanol).[7]
-
Cooling: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
A patented method describes obtaining an oily product after solvent evaporation, followed by the addition of seed crystals to induce solidification. The solid is then slurried in a non-polar solvent like cyclohexane or n-hexane, filtered, and dried.[8]
Column Chromatography
For removal of impurities with similar solubility, column chromatography can be employed.
Experimental Protocol:
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the eluent.
-
Elution: The crude product is loaded onto the column, and the mobile phase is passed through to separate the components.
-
Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.
-
Solvent Evaporation: The solvent is removed from the pure fractions under reduced pressure to yield the purified BOC-L-phenylalanine-d5.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and purification of BOC-L-phenylalanine-d5.
| Parameter | Value | Reference |
| Deuterium Incorporation (Direct Deuteration) | Up to 90% | [4] |
| Yield (BOC Protection) | 78-87% | [6] |
| Melting Point (BOC-L-phenylalanine) | 86-88°C | [6] |
| Specific Rotation [α]D20 (BOC-L-phenylalanine) | +25.5° (c=1, ethanol) | [6] |
| Purity (after crystallization) | >99% (HPLC) | [8] |
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄D₅NO₄ | [] |
| Molecular Weight | 270.34 g/mol | [][10] |
| Appearance | White Solid | [] |
Visualized Workflows
The following diagrams illustrate the key processes in the synthesis and purification of BOC-L-phenylalanine-d5.
Caption: Synthesis workflow for BOC-L-phenylalanine-d5.
Caption: Purification workflow for BOC-L-phenylalanine-d5 via recrystallization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. L-Phenylalanine-ð-ð¡-Boc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-2157-1 [isotope.com]
